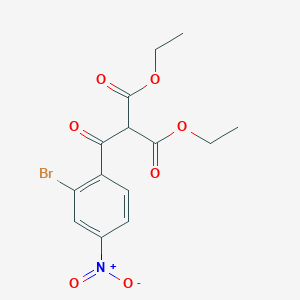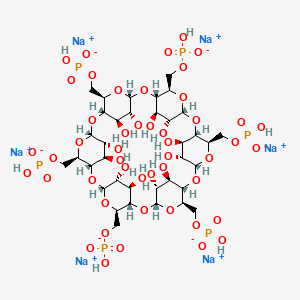
alpha-Cyclodextrin phosphate sodium salt
Overview
Description
Alpha-Cyclodextrin phosphate sodium salt is a highly versatile biomedicine extensively employed in the pharmaceutical sector . It functions as an invaluable host molecule within drug delivery systems . It finds application in the management of diverse ailments, showcasing remarkable efficacy in cancer, diabetes, and cardiovascular disorders . This exceptional product ameliorates drug solubility, stability, and bioavailability, thus fostering substantial therapeutic breakthroughs .
Molecular Structure Analysis
In alpha-Cyclodextrin, the six glucose subunits are linked end to end via α-1, 4 linkages . The result has the shape of a tapered cylinder, with six primary alcohols on one face and twelve secondary alcohol groups on the other . The exterior surface of cyclodextrins is somewhat hydrophilic whereas the interior core is hydrophobic .Physical And Chemical Properties Analysis
Alpha-Cyclodextrin phosphate sodium salt is a solid powder . The color is white to off-white . Detailed information about its melting point, boiling point, and other physical and chemical properties are not available in the current resources .Scientific Research Applications
Drug Delivery Systems
Alpha-Cyclodextrin phosphate sodium salt, like other cyclodextrins, is abundantly explored in the field of medicines for the design of various types of drug delivery systems . They are cyclic oligosaccharides carrying α (1,4) glucopyranose units and able to build aqueous soluble inclusion complexes with various small and large drug molecules .
Stability Enhancement
Cyclodextrins are used in the pharmaceutical field to improve the stability of drug molecules . The unique structural feature of cyclodextrins allows them to form inclusion complexes with various active components, enhancing their stability .
Solubility Improvement
One of the most common pharmaceutical applications of cyclodextrins is to increase the solubility of drug molecules . This is particularly beneficial for drugs with poor water solubility, as it can enhance their bioavailability .
Bioavailability Enhancement
Cyclodextrins are used to improve the bioavailability of drug molecules . By forming inclusion complexes with drug molecules, cyclodextrins can enhance the drug’s solubility and stability, thereby improving its bioavailability .
Reduction of Unwanted Side Effects
Cyclodextrins can also be used to reduce the unwanted side effects of certain drugs . By forming inclusion complexes with these drugs, cyclodextrins can help to reduce their toxicity and improve their therapeutic index .
Azo Dye Complexation
Alpha-Cyclodextrin phosphate sodium salt can be used as a host molecule in the formation of inclusion complexes with the azo dye Methyl Yellow . This can enhance the stability of the hydrazone tautomer of Methyl Yellow in an acidic medium .
Mechanism of Action
Target of Action
Alpha-Cyclodextrin phosphate sodium salt primarily targets lipids and has been shown to alter plasma lipid levels . It forms a hydrophobic central cavity that binds lipids . This compound is also known to interact with various small and large drug molecules, building aqueous soluble inclusion complexes .
Mode of Action
The interaction of alpha-Cyclodextrin phosphate sodium salt with its targets involves the formation of inclusion complexes. The compound’s cyclical structure, composed of glucose subunits, forms a hydrophobic central cavity that can encapsulate lipophilic compounds . This encapsulation improves the stability and water solubility of the guest molecules .
Biochemical Pathways
Alpha-Cyclodextrin phosphate sodium salt affects several biochemical pathways. It inhibits carbohydrate, fat, and cholesterol absorption by encapsulating digestive enzymes, phospholipids, and food ingredients . It also has various health-promoting effects exerted via effects on the gut microbiota, which include anti-obesity and anti-atherosclerotic effects, the amelioration of constipation, bone strengthening, the improvement of gut immunity, the amelioration of allergic disease, and the improvement of exercise performance .
Pharmacokinetics
The pharmacokinetics of alpha-Cyclodextrin phosphate sodium salt are influenced by its ability to form inclusion complexes with various compounds. This property enhances the solubility of the compound, especially in water and in ethanol:water mixtures . This improved solubility is accompanied by enhanced solubilizing effect, which is beneficial for the bioavailability of the compound .
Result of Action
The action of alpha-Cyclodextrin phosphate sodium salt results in a variety of effects at the molecular and cellular level. It has been observed to cause a modest reduction in small LDL particles and an improvement in glucose-related parameters . Furthermore, it has been shown to have various health-promoting effects, including anti-obesity and anti-atherosclerotic effects, the amelioration of constipation, bone strengthening, the improvement of gut immunity, the amelioration of allergic disease, and the improvement of exercise performance .
Action Environment
The action, efficacy, and stability of alpha-Cyclodextrin phosphate sodium salt are influenced by various environmental factors. Furthermore, its prebiotic effects differ from those of conventional beneficial fermentable dietary fibers, as it affects Lactobacillus and Bacteroides, which readily generate short-chain fatty acids .
Safety and Hazards
It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling alpha-Cyclodextrin phosphate sodium salt . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
hexasodium;[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-31,32,33,34,35,36,37,38,39,40,41,42-dodecahydroxy-10,15,20,25,30-pentakis[[hydroxy(oxido)phosphoryl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontan-5-yl]methyl hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H66O48P6.6Na/c37-13-19(43)31-73-7(1-67-85(49,50)51)25(13)79-32-20(44)14(38)27(9(74-32)3-69-87(55,56)57)81-34-22(46)16(40)29(11(76-34)5-71-89(61,62)63)83-36-24(48)18(42)30(12(78-36)6-72-90(64,65)66)84-35-23(47)17(41)28(10(77-35)4-70-88(58,59)60)82-33-21(45)15(39)26(80-31)8(75-33)2-68-86(52,53)54;;;;;;/h7-48H,1-6H2,(H2,49,50,51)(H2,52,53,54)(H2,55,56,57)(H2,58,59,60)(H2,61,62,63)(H2,64,65,66);;;;;;/q;6*+1/p-6/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-;;;;;;/m1....../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXCHNWIGVNOSW-WWKXUIADSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])O)O)OP(=O)(O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@H](O2)[C@@H]([C@H]7O)O)COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])O)O)OP(=O)(O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H60Na6O48P6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746752 | |
| Record name | PUBCHEM_71312276 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1584.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
199684-60-1 | |
| Record name | PUBCHEM_71312276 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



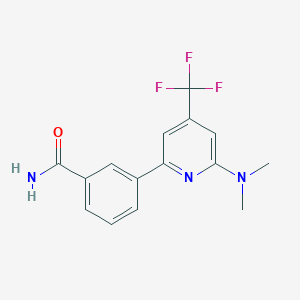
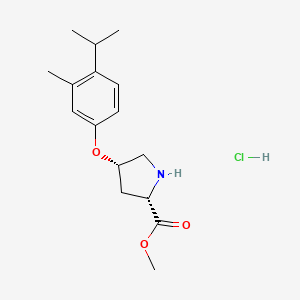

![1-Methyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride](/img/structure/B1456347.png)
![1-Methyl-4-[2-(4-piperidinyl)ethyl]piperazine dihydrochloride](/img/structure/B1456348.png)
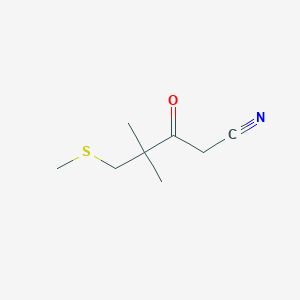

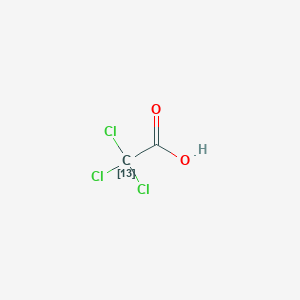
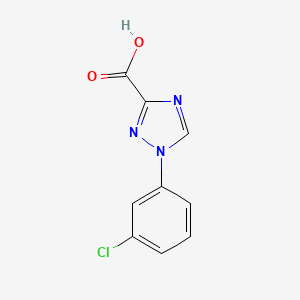
![(1S,4S)-2-cyclopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B1456356.png)



